molecular formula C17H15NO2S B14311248 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- CAS No. 112475-54-4

1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)-

Cat. No.: B14311248
CAS No.: 112475-54-4
M. Wt: 297.4 g/mol
InChI Key: HAJBLEZBXPYQDP-UHFFFAOYSA-N
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Description

1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phenylsulfonyl Group Introduction: The phenylsulfonyl group is introduced through sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Propenyl Side Chain Addition: The final step involves the alkylation of the indole at the 2-position with an allyl halide under basic conditions to introduce the propenyl group.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group to a propyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under mild to moderate temperatures.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Propyl-substituted indoles.

    Substitution Products: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the propenyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

    1H-Indole, 1-(phenylsulfonyl)-: Lacks the propenyl group, used in similar applications but with different properties.

    1H-Indole, 2-(2-propenyl)-: Lacks the phenylsulfonyl group, may have different reactivity and biological activity.

    1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)-: Similar structure but with the propenyl group at the 3-position, leading to different chemical behavior.

Uniqueness: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is unique due to the specific positioning of the phenylsulfonyl and propenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

112475-54-4

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-prop-2-enylindole

InChI

InChI=1S/C17H15NO2S/c1-2-8-15-13-14-9-6-7-12-17(14)18(15)21(19,20)16-10-4-3-5-11-16/h2-7,9-13H,1,8H2

InChI Key

HAJBLEZBXPYQDP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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